![molecular formula C20H15BrClNOS B2819323 N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide CAS No. 321431-68-9](/img/structure/B2819323.png)

N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

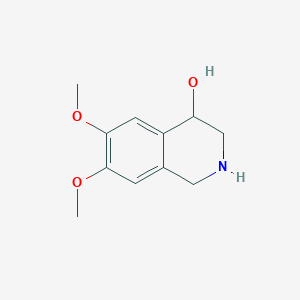

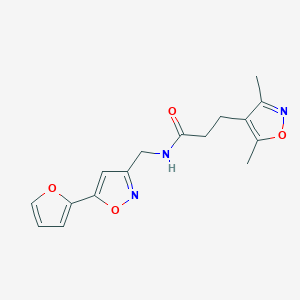

The compound “N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide” is a complex organic molecule. It contains a carboxamide group, a sulfanyl group, and halogen atoms (bromine and chlorine), which are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds with a thiazole nucleus have been synthesized and studied for their pharmacological activities . The synthesis of these compounds often involves reactions like S-alkylation .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Applications De Recherche Scientifique

Synthesis and Characterization

One-Pot Synthesis Method

An efficient one-pot method for the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, which are derived from compounds structurally related to N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide, has been developed (Kobayashi, Kobayashi & Ezaki, 2013).

Characterization of Derivatives

Sulfanilamide derivatives structurally related to the compound have been synthesized and characterized using various spectroscopic methods. These methods include Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, along with Liquid Chromatographic (LCMS) and High-Resolution Mass Spectrometric (HRMS) methods (Lahtinen et al., 2014).

Structural Analysis

Crystallographic Studies

The structure of N-[(Methylsulfanyl)methyl]benzamide, a compound related to the target molecule, has been determined through X-ray crystallography. It shows specific orientations and hydrogen bond formations that could provide insights into similar compounds (Khan et al., 2012).

Anticonvulsant Properties

X-ray crystallographic and theoretical studies have been conducted on anticonvulsant enaminones, such as methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, suggesting their potential for the design of new anticonvulsant agents. These studies might be relevant to similar bromophenyl compounds (Edafiogho et al., 2003).

Biological Activities

- Antimicrobial Studies: Synthesis and antimicrobial studies have been conducted on N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, which are structurally related to the target compound. These studies provide insights into the potential antimicrobial activities of similar compounds (Rudyakova et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have shown promising antimicrobial activity against gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .

Mode of Action

It’s known that similar compounds can block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Propriétés

IUPAC Name |

N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrClNOS/c21-16-5-11-19(12-6-16)25-13-14-1-9-18(10-2-14)23-20(24)15-3-7-17(22)8-4-15/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRGJZILSAXEDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2819244.png)

![1-[3-(Pyrimidin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819253.png)

![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)

![4-[(3-Bromo-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2819258.png)

![2-Methyl-3-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2819259.png)